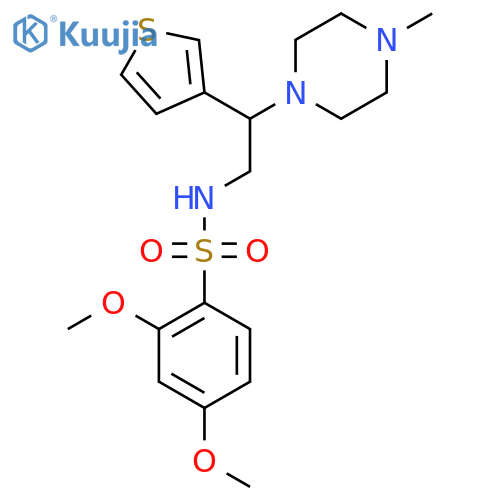Cas no 946249-16-7 (2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)

946249-16-7 structure
商品名:2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
- 946249-16-7
- 2,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- AKOS024646314
- 2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
- 2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
- F2393-0247
-
- インチ: 1S/C19H27N3O4S2/c1-21-7-9-22(10-8-21)17(15-6-11-27-14-15)13-20-28(23,24)19-5-4-16(25-2)12-18(19)26-3/h4-6,11-12,14,17,20H,7-10,13H2,1-3H3
- InChIKey: DRKDYXXWCJZYCU-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1OC)OC)(NCC(C1=CSC=C1)N1CCN(C)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 425.14429870g/mol
- どういたいしつりょう: 425.14429870g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 578
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 108Ų
2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2393-0247-4mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2393-0247-15mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2393-0247-25mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2393-0247-10μmol |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2393-0247-50mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2393-0247-75mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2393-0247-20mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2393-0247-1mg |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2393-0247-5μmol |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2393-0247-20μmol |
2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
946249-16-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
946249-16-7 (2,4-dimethoxy-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide) 関連製品
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
